methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMQQAAAJJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines. This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes.
Biochemical Pathways
Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation.
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests.
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose. The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival. Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition. This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose. Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity.
Biological Activity
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS Number: 1630906-55-6) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities, including anticancer properties and enzyme inhibition.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- Structure : The compound features a fused pyrrole and pyrimidine ring system with a carboxylate group at the 4-position and a methyl group at the 5-position.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways. For instance, it has been reported to inhibit protein kinase B (PKB), leading to reduced tumor growth and increased cancer cell death.
- Case Study : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cells. The compound's mechanism involves upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
2. Enzyme Inhibition
The compound acts as a potent inhibitor of various enzymes, particularly kinases involved in cell signaling pathways that regulate growth and differentiation.
- Mechanism of Action : Molecular docking studies indicate that this compound binds to the ATP-binding sites of kinases such as PfCDPK1 and CSF1R, inhibiting their activity. This inhibition is crucial for therapeutic applications in diseases characterized by abnormal cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for developing more effective derivatives of this compound. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Contains chlorine substituent | Enhanced antimicrobial activity |
| 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks carboxylic acid group | More hydrophobic; potential for different biological activities |
| 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Methyl group at the 6-position | Different pharmacological profiles |
These compounds serve as important references for comparative studies aimed at elucidating structure-activity relationships and guiding future drug design efforts.
Safety Profile
While this compound shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:
Scientific Research Applications
Medicinal Chemistry
1.1 Protein Kinase Inhibition
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which plays a critical role in various immunological disorders. The inhibition of JAK3 can lead to therapeutic effects in conditions such as:
- Autoimmune Diseases : Including lupus, rheumatoid arthritis, and multiple sclerosis.
- Cancer : The compound's ability to inhibit cell proliferation pathways makes it a candidate for cancer treatment.
- Transplant Rejection : Its immunosuppressive properties are beneficial in preventing organ transplant rejection .
2.1 Mechanism of Action
The compound exerts its biological effects primarily through enzyme inhibition. It binds to the active sites of specific kinases, preventing their phosphorylation activity. This mechanism has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth .
2.2 Cellular Effects
In laboratory settings, this compound alters cellular signaling pathways. Studies have demonstrated that it can effectively inhibit tumor growth by inducing apoptosis at lower doses in animal models .
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide .
3.2 Stability and Degradation
Research indicates that this compound is relatively stable under physiological conditions, which is crucial for its long-term efficacy in biological applications .
Case Studies and Research Findings
4.1 In Vivo Studies
In vivo studies conducted on animal models have shown that this compound exhibits significant efficacy against inflammatory diseases and certain types of cancer . One study highlighted its effectiveness as a JAK1-selective inhibitor with an IC50 value of 8.5 nM, showcasing its potential as a lead compound in drug development .
4.2 Pharmacokinetics
Pharmacokinetic studies reveal that the compound is absorbed effectively and shows favorable distribution within tissues, which enhances its therapeutic potential .
Comparison with Similar Compounds
Methyl 7H-Pyrrolo[2,3-d]pyrimidine-4-Carboxylate (CAS 1095822-17-5)
- Structure : Lacks the 5-methyl group present in the target compound.
- Properties :
- Moderate solubility in polar organic solvents due to the carboxylate.
- Participates in nucleophilic substitutions and cycloadditions via the pyrimidine moiety.
- Biological Relevance: Studied for anti-cancer and anti-inflammatory activities.
Methyl 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-Carboxylate (CAS 40533-94-6)
- Structure: Amino group at position 4 and carboxylate at position 5 (vs. carboxylate at 4 and methyl at 5 in the target compound).
- Properties: The amino group enables hydrogen bonding, enhancing solubility but reducing lipophilicity.
- Biological Relevance : The positional swap of functional groups likely shifts interaction profiles with enzymes or receptors, underscoring the importance of substituent placement .
Ethyl 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-6-Carboxylate (CAS 187725-00-4)
5-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-Amine (CAS 1234616-34-2)
- Structure : Lacks the carboxylate group, featuring an amine at position 4.
- Properties :
- The amine group promotes hydrogen bonding, improving solubility but limiting membrane permeability.
- Biological Relevance : Demonstrates kinase inhibitory activity, but the absence of the carboxylate may reduce affinity for certain ATP-binding pockets .
Methyl 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidine-4-Carboxylate
- Structure : Bromine at position 5 instead of methyl.
- Properties :
- Bromine’s larger atomic radius and electronegativity may alter electronic properties and reactivity.
- Biological Relevance : Brominated analogs are often used as intermediates in Suzuki couplings, but the methyl group in the target compound offers better metabolic stability .
Comparative Data Table
Key Findings and Implications
- Substituent Position : The placement of methyl and carboxylate groups critically influences solubility, reactivity, and target binding. For example, the 5-methyl group in the target compound may enhance steric complementarity in kinase active sites .
- Functional Groups : Carboxylates improve water solubility but may reduce cell permeability, whereas amines enhance target interactions but require balancing with lipophilic groups .
- Biological Activity : The target compound’s combination of methyl and carboxylate groups offers a balance between bioavailability and enzymatic inhibition, making it a promising scaffold for drug development .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves:
- Construction of the pyrrolo[2,3-d]pyrimidine ring system via condensation and cyclization reactions.
- Introduction of substituents such as methyl groups and ester functionalities at defined positions on the heterocyclic ring.
- Use of activated intermediates (e.g., chloro-substituted pyrrolo[2,3-d]pyrimidines) to facilitate nucleophilic substitution or coupling reactions.
Preparation of Key Intermediates
A critical intermediate in the synthesis is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which serve as electrophilic substrates for further functionalization.
- Condensation Step: Starting from suitable nitrile and orthoformate reagents, condensation reactions in the presence of catalysts yield intermediate compounds such as chloro-substituted 1,3-butadienes.
- Cyclization Step: These intermediates undergo addition-condensation and cyclization with formamidine salts under alkaline conditions to form the pyrrolo[2,3-d]pyrimidine core with chloro substitution at the 4-position.
- Optimization: Reaction conditions such as solvent choice, temperature (0–110°C), molar ratios of reagents (alkali, formamidine salt, intermediate), and order of addition are optimized to maximize yield and selectivity while minimizing side reactions and waste generation.
Coupling Reactions for Functionalization
- Activated pyrrolo[2,3-d]pyrimidine intermediates bearing leaving groups (e.g., chloro at the 4-position) are coupled with nucleophiles such as amines or other substituents to yield the target compound.
- The use of removable activating groups on the pyrrolo[2,3-d]pyrimidine nucleus enhances reaction rates and yields in these coupling steps, as demonstrated in improvements over previous low-yield methods.
- Careful control of reagents such as phosphorus oxychloride and trialkyl amine bases during chlorination steps improves the yield of key intermediates.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Solvent A, catalyst, room temperature to 50°C | Formation of intermediate chloro-substituted compounds |
| Addition-Condensation Cyclization | Solvent B, alkali, 0–50°C | Formation of pyrrolo[2,3-d]pyrimidine ring via cyclization |
| Elimination Reaction | 50–110°C | Removal of hydrogen chloride, completion of ring formation |
| Esterification | Methanol or methylating agent, acid/base catalysis | Conversion of carboxylic acid to methyl ester |
| Coupling with nucleophiles | Controlled temperature, stoichiometry | Use of activated intermediates with leaving groups (chloro) for nucleophilic substitution |
Advantages of Modern Preparation Methods
- Use of cheap, readily available raw materials.
- Simplified, one-pot ("one kettle") procedures combining addition-condensation and elimination steps.
- High selectivity and yield with minimal side reactions.
- Environmentally safer processes with reduced waste acid and wastewater generation.
- Improved reaction times and scalability for industrial applications.
Summary of Key Research Findings
- The preparation of chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates via condensation of dichloropropylene nitrile and trimethyl orthoformate followed by cyclization with formamidine salts is efficient and environmentally friendly.
- Optimization of reagent ratios and reaction temperatures significantly improves yields.
- Introduction of activating groups on the pyrrolo[2,3-d]pyrimidine nucleus enhances nucleophilic substitution reactions, facilitating the synthesis of this compound and related derivatives.
- Asymmetric hydrogenation and selective functionalization techniques enable the synthesis of enantiomerically enriched intermediates for further derivatization.
This detailed overview synthesizes the current state of knowledge on the preparation methods of this compound, highlighting key synthetic steps, reaction conditions, and optimization strategies based on authoritative patent literature and chemical research findings.
Q & A
Basic: What are the common synthetic routes for methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?
The synthesis typically involves nucleophilic substitution of a chloro-precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives react with methyl carboxylate sources under acid catalysis. A standard method involves refluxing the chloro-precursor with methyl cyanoacetate or methyl chloroformate in isopropanol with HCl, followed by neutralization and recrystallization (yields: 27–86%) . Key steps include:
- Chlorination : Introduction of a reactive chlorine at the 4-position.
- Substitution : Replacement with a methyl carboxylate group under acidic conditions.
Optimization Tip : Extending reaction time (12–48 hours) and using excess methylating agents improve yields.
Advanced: How can regioselectivity challenges in modifying the pyrrolo[2,3-d]pyrimidine scaffold be addressed?
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example:
- Electron-withdrawing groups (e.g., Cl at the 4-position) direct nucleophilic attacks to the 4- or 5-positions .
- Steric hindrance : Bulky substituents (e.g., ethyl at the 5-position) may block certain reaction sites .
Methodology :- Use computational tools (e.g., DFT calculations) to predict reactive sites .
- Validate with small-scale reactions and HPLC/MS monitoring .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- 1H/13C NMR : Key signals include:
- Pyrrole protons (δ 6.7–7.2 ppm, doublets).
- Methyl carboxylate (δ 3.8–4.0 ppm for OCH3; δ 165–170 ppm for carbonyl in 13C) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C10H10N3O2: m/z 220.0722) .
Example : In N-phenyl derivatives, aromatic protons appear as multiplet signals at δ 7.2–7.9 ppm .
Advanced: How does the methyl carboxylate group influence bioactivity compared to other substituents?
The methyl carboxylate enhances solubility and modulates kinase inhibition. For example:
- Kinase binding : Carboxylate groups form hydrogen bonds with active-site residues (e.g., EGFR’s Lys721) .
- Selectivity : Methyl groups reduce steric clashes compared to bulkier substituents (e.g., ethyl or morpholine), improving selectivity for CDK2 over VEGFR2 .
Validation :
Basic: What are typical purification strategies for this compound?
- Recrystallization : Use methanol/water or ethanol-DMF mixtures .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) .
Yield Data :
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Methanol | >98 | 37–54 |
| Column | Ethyl acetate/hexane | >95 | 27–86 |
Advanced: How can contradictory data in kinase inhibition studies be resolved?
Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Strategies include:
- Replicate assays under standardized conditions (e.g., 10 μM ATP, pH 7.4) .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Stability testing : Monitor compound degradation via LC-MS over 24 hours .
Basic: What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- ACD/Labs Percepta : Predicts pKa, logP, and reaction pathways .
- DFT-based software (Gaussian, ORCA) : Models transition states for substitution reactions .
Case Study : Calculations for 4-chloro analogs show higher reactivity at the 4-position (ΔG‡ = 25 kcal/mol) vs. 5-position (ΔG‡ = 32 kcal/mol) .
Advanced: What strategies optimize one-pot multicomponent syntheses of pyrrolo[2,3-d]pyrimidines?
- Catalyst selection : Fe(acac)3 or HCl improve cyclization efficiency .
- Solvent tuning : Isopropanol minimizes side reactions vs. DMF .
Example Protocol :
Combine aldehyde, methyl cyanoacetate, and ammonium acetate in isopropanol.
Add HCl (3 drops), reflux for 12 hours.
Neutralize with NH4OH, extract with CHCl3 .
Basic: How is the compound’s stability assessed under storage conditions?
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks, monitor via HPLC .
- Light sensitivity : UV-vis spectroscopy after 48-hour light exposure .
Data : Sigma-Aldrich reports >90% purity retention at 4°C for 6 months .
Advanced: What role does this compound play in PROTAC design?
The scaffold serves as a kinase-binding "warhead" in PROTACs targeting EGFR or CDK2.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
